Nickel lapachol

Catalog No.
S618131
CAS No.
127796-52-5
M.F
C30H26NiO6
M. Wt
541.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel lapachol

CAS Number

127796-52-5

Product Name

Nickel lapachol

IUPAC Name

2-(3-methylbut-2-enyl)-3,4-dioxonaphthalen-1-olate;nickel(2+)

Molecular Formula

C30H26NiO6

Molecular Weight

541.2 g/mol

InChI

InChI=1S/2C15H14O3.Ni/c2*1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18;/h2*3-7,16H,8H2,1-2H3;/q;;+2/p-2

InChI Key

KYSJTXUSOJUYHX-UHFFFAOYSA-L

SMILES

CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)[O-])C.CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)[O-])C.[Ni+2]

Synonyms

nickel lapachol

Canonical SMILES

CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)[O-])C.CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)[O-])C.[Ni+2]

The exact mass of the compound Nickel lapachol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Naphthoquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nickel lapachol is a well-characterized coordination complex of nickel(II) and the natural naphthoquinone lapachol, typically crystallizing as an octahedral adduct. In procurement and material selection, this compound is primarily sourced for its distinct redox profile, featuring a reduction potential of approximately -370 mV, which makes it a highly effective electron-affinic agent. Unlike the free lapachol ligand, the nickel complex stabilizes specific semiquinone radical intermediates, offering enhanced DNA intercalation and targeted reactive oxygen species (ROS) generation. It is utilized in advanced chemoinformatics, metallodrug design, and radiobiology research as a non-nitroimidazole baseline for hypoxic cell sensitization and redox-mediated cytotoxicity [1].

Substituting nickel lapachol with free lapachol or alternative transition metal lapacholates fundamentally alters the material's redox and structural profile. Free lapachol lacks the metal-mediated electron affinity required for efficient hypoxic radiosensitization and exhibits significantly lower DNA cleavage activity. Furthermore, while cobalt(II) and copper(II) lapacholates typically form trans-coordinated octahedral structures in standard solvents, nickel(II) favors a cis-coordinated geometry in polar environments such as DMF/water mixtures. This cis-conformation changes the steric presentation of the naphthoquinone moieties, directly impacting its solubility, hydrogen-bonding network, and intercalation mechanics. Consequently, buyers targeting specific metal-centered reduction pathways or cis-steric interactions cannot rely on generic naphthoquinone or alternative metal substitutes [1].

Hypoxic Radiosensitization and Reduction Potential

Nickel lapachol demonstrates a highly specific reduction potential that mirrors established clinical radiosensitizers, yet operates via a distinct metal-centered mechanism. When compared to the benchmark 2-nitroimidazole (misonidazole), nickel lapachol achieves comparable enhancement ratios for hypoxic cell killing and DNA break enhancement, driven by its -370 mV reduction potential. However, unlike misonidazole, the nickel complex also exhibits secondary sensitization in aerobic environments, a feature absent in the nitro-dependent baseline [1].

Evidence DimensionReduction potential and hypoxic sensitization efficiency
Target Compound DataNickel lapachol (-370 mV; metal-mediated reduction)
Comparator Or BaselineMisonidazole (-370 mV; nitro-group reduction)
Quantified DifferenceEquivalent hypoxic sensitization but with added aerobic activity for the nickel complex
ConditionsHypoxic Chinese hamster ovary cells under X-irradiation

Justifies procuring nickel lapachol for radiobiology research seeking functional alternatives to traditional nitroimidazole mechanisms.

Cis-Coordination Geometry in Polar Formulation Solvents

The structural behavior of metal lapacholates in solution dictates their processability, solubility, and interaction profiles during formulation. Crystallographic and spectroscopic studies reveal that in polar solvent systems (such as DMF/H2O), nickel(II) lapacholates coordinate the two bidentate lapachol anions in a cis-configuration. In direct contrast, the corresponding cobalt(II) and copper(II) complexes form trans-adducts under similar conditions. The cis-geometry of the nickel complex facilitates a distinct hydrogen-bonding network and alters the molecular footprint, which is critical for formulation stability and ensuring the correct steric presentation for receptor binding [1].

Evidence DimensionEquatorial coordination geometry
Target Compound DataNickel(II) lapacholate (cis-coordinated)
Comparator Or BaselineCobalt(II) and Copper(II) lapacholates (trans-coordinated)
Quantified DifferenceOrthogonal (cis) vs. planar (trans) ligand arrangement
ConditionsCrystallization and dissolution in polar DMF/H2O solvent systems

Crucial for buyers designing metallo-intercalators where the steric bulk and geometry of the complex dictate target binding affinity and solubility.

Metal-Enhanced Cytotoxicity vs. Free Ligand

The complexation of lapachol with nickel(II) drastically improves its biological efficacy compared to the uncoordinated ligand, justifying the procurement of the pre-synthesized complex. Studies on related nickel-lapachol systems demonstrate that the inclusion of the metal center lowers the IC50 values into the low micromolar range (0.15–2.41 μM) against various carcinoma cell lines. The free lapachol ligand exhibits significantly lower DNA cleavage ability and higher IC50 values, proving that the intact nickel coordination sphere is essential for maximizing the naphthoquinone's redox-cycling potential and ensuring reproducible assay performance [1].

Evidence DimensionIn vitro cytotoxicity (IC50)
Target Compound DataNickel-lapachol complexes (0.15–2.41 μM)
Comparator Or BaselineFree lapachol ligand (significantly higher IC50 / lower activity)
Quantified DifferenceMetal complexation yields sub-micromolar to low-micromolar cytotoxicity
ConditionsHuman carcinoma cell lines (e.g., HeLa, HepG-2)

Validates the procurement of the pre-formed nickel complex over the cheaper free ligand for efficacy-driven screening applications.

Non-Nitroimidazole Radiosensitizer Development

Because nickel lapachol matches the -370 mV reduction potential and hypoxic sensitization efficiency of misonidazole but operates through a metal-mediated reduction pathway, it is the primary choice for developing next-generation radiosensitizers that bypass nitro-group resistance mechanisms[1].

Metallo-Intercalator and DNA Cleavage Assays

The specific cis-coordination geometry of the nickel(II) lapacholate complex in polar solvents provides a distinct steric footprint compared to trans-coordinated copper or cobalt analogs. This makes it an essential procurement target for structural biology assays focusing on DNA intercalation and metal-induced DNA cleavage[2].

Redox-Cycling and ROS Generation Models

Nickel lapachol stabilizes semiquinone radical intermediates more effectively than the free lapachol ligand. It is therefore highly recommended for biochemical assays and chemoinformatics models designed to study metal-enhanced reactive oxygen species (ROS) generation and targeted cytotoxicity in hypoxic microenvironments [3].

Dates

Last modified: 02-18-2024

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